molecular formula C10H10F2O2 B1431280 3-(3,5-Difluoro-4-methoxyphenyl)propanal CAS No. 1036396-36-7

3-(3,5-Difluoro-4-methoxyphenyl)propanal

Cat. No.: B1431280
CAS No.: 1036396-36-7
M. Wt: 200.18 g/mol
InChI Key: JPJKQXUHFIIRON-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-4-methoxyphenyl)propanal is an organic compound characterized by a benzene ring substituted with fluorine and methoxy groups, and an aldehyde functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-difluoro-4-methoxybenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then oxidized to form the propanal derivative.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: NaBH4, LiAlH4, and mild conditions.

  • Substitution: Nitric acid (HNO3) for nitration, and halogens (Br2, Cl2) for halogenation.

Major Products Formed:

  • Oxidation: 3-(3,5-Difluoro-4-methoxyphenyl)propanoic acid.

  • Reduction: 3-(3,5-Difluoro-4-methoxyphenyl)propanol.

  • Substitution: Nitro derivatives or halogenated derivatives.

Scientific Research Applications

3-(3,5-Difluoro-4-methoxyphenyl)propanal is utilized in various fields:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3,5-Difluoro-4-methoxyphenyl)propanal exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • 3-(3,5-difluoro-4-methoxyphenyl)propanol

Properties

IUPAC Name

3-(3,5-difluoro-4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-14-10-8(11)5-7(3-2-4-13)6-9(10)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKQXUHFIIRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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